2,3-Dimethoxybenzaldehyde

Catalog No.
S703256
CAS No.
86-51-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxybenzaldehyde

CAS Number

86-51-1

Product Name

2,3-Dimethoxybenzaldehyde

IUPAC Name

2,3-dimethoxybenzaldehyde

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-6H,1-2H3

InChI Key

JIVGSHFYXPRRSZ-UHFFFAOYSA-N

SMILES

Array

Synonyms

o-Veratraldehyde; 5,6-Dimethoxybenzaldehyde;

Canonical SMILES

COC1=CC=CC(=C1OC)C=O

The exact mass of the compound 2,3-Dimethoxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,3-Dimethoxybenzaldehyde (o-veratraldehyde) is a highly utilized ortho-meta disubstituted aromatic aldehyde that serves as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), including berberine and donepezil intermediates . Unlike its more common isomer, 3,4-dimethoxybenzaldehyde, the presence of the methoxy group at the 2-position—ortho to the formyl group—introduces significant steric hindrance and distinct electronic directing effects. These structural features profoundly influence its reactivity profile, dictating specific solvent, catalyst, and temperature requirements during electrophilic aromatic substitutions, condensations, and stereoselective olefinations. Consequently, its procurement is driven by the need for exact regiochemical control and stereoselectivity in downstream complex scaffold manufacturing.

Substituting 2,3-dimethoxybenzaldehyde with the more abundant 3,4-dimethoxybenzaldehyde (veratraldehyde) fundamentally alters reaction kinetics, regioselectivity, and stereochemical outcomes. The ortho-methoxy group in the 2,3-isomer creates a sterically crowded environment around the reactive aldehyde center, which can impede standard nucleophilic attacks but simultaneously enhances stereocontrol, such as driving higher cis-selectivity in Wittig reactions [1]. Furthermore, in electrophilic aromatic substitution (e.g., bromination), the directing effects of the 2,3-methoxy configuration lead to entirely different substitution patterns and require milder reagents to prevent complex degradation mixtures [2]. Therefore, for target molecules requiring specific ortho-functionalization or strict stereochemical fidelity, generic isomer substitution will result in synthesis failure or unacceptable impurity profiles.

Superior cis-Selectivity in Wittig Olefination for Stilbene Synthesis

In the synthesis of substituted stilbenes, the choice of methoxybenzaldehyde isomer directly dictates the stereochemical outcome of the Wittig reaction. Research demonstrates that 2,3-dimethoxybenzaldehyde provides significantly higher cis-selectivity compared to 3,4-dimethoxybenzaldehyde. This enhancement is attributed to the steric bulk of the methoxy group at the C-2 position, which sterically directs the formation of the cis-alkene during the phosphonium ylide condensation [1].

Evidence DimensionStereochemical cis-selectivity
Target Compound DataHigher cis-selectivity driven by C-2 steric bulk
Comparator Or Baseline3,4-Dimethoxybenzaldehyde (lower cis-selectivity)
Quantified DifferenceSignificant enhancement in cis-isomer ratio for the 2,3-isomer
ConditionsWittig reaction with benzyl phosphonium bromides

Crucial for pharmaceutical procurement where the cis-isomer of stilbene derivatives is required for active pharmaceutical ingredient (API) efficacy.

Divergent Yields in TiCl4-Mediated Keto Ester Condensations

When subjected to TiCl4-mediated tandem condensation reactions to form tricyclic hexahydro-2H-benzocycloheptafurans, 2,3-dimethoxybenzaldehyde demonstrates a distinct kinetic and yield profile compared to its 3,4-isomer. While 3,4-dimethoxybenzaldehyde achieved a 57% yield after 72 hours of reflux, 2,3-dimethoxybenzaldehyde required an extended reflux time of 120 hours but ultimately delivered a substantially higher yield of 87% [1]. This indicates that while the ortho-substitution slows the initial reaction rate, it stabilizes the intermediate or prevents side reactions, leading to superior final conversion.

Evidence DimensionIsolated product yield and reaction time
Target Compound Data87% yield (120 h reflux)
Comparator Or Baseline3,4-Dimethoxybenzaldehyde (57% yield, 72 h reflux)
Quantified Difference30% absolute increase in yield, requiring 48 hours additional reaction time
ConditionsTiCl4-mediated tandem condensation with functionalized keto esters

Informs process engineers that utilizing the 2,3-isomer for complex ring synthesis requires longer batch times but offers significantly higher material efficiency.

Reagent Sensitivity in Electrophilic Aromatic Bromination

The bromination of dimethoxybenzaldehydes highlights the severe non-interchangeability of the 2,3- and 3,4-isomers. When using elemental bromine (Br2), 3,4-dimethoxybenzaldehyde yields 49% of its monobrominated derivative, whereas 2,3-dimethoxybenzaldehyde yields only 5% of a dibrominated product due to the formation of complex mixtures. However, when switching to N-bromosuccinimide (NBS), 2,3-dimethoxybenzaldehyde successfully yields 5-bromo-2,3-dimethoxybenzaldehyde at 53%, comparable to the 3,4-isomer (52%) [1].

Evidence DimensionBromination yield by reagent type
Target Compound Data53% yield with NBS; 5% yield with Br2
Comparator Or Baseline3,4-Dimethoxybenzaldehyde (52% with NBS; 49% with Br2)
Quantified Difference44% yield drop for the 2,3-isomer when using Br2 instead of NBS, unlike the 3,4-isomer
ConditionsElectrophilic aromatic bromination using NBS vs. Br2 in acetic acid

Dictates that procurement of the 2,3-isomer for halogenated downstream products must be paired with milder halogenating agents like NBS to ensure viable manufacturing yields.

Steric Hindrance Impact on Mechanochemical Condensation Efficiency

In solvent-free, ball-milled Claisen-Schmidt condensations to synthesize 2'-hydroxychalcones, the ortho-methoxy group of 2,3-dimethoxybenzaldehyde introduces measurable steric resistance. Under identical grinding conditions (2 equivalents of KOH, 2 × 30 min cycles), 3,4-dimethoxybenzaldehyde achieves an excellent 96% yield, whereas 2,3-dimethoxybenzaldehyde yields 74% [1]. This 22% reduction highlights the increased activation energy required for nucleophilic attack at the sterically hindered formyl group.

Evidence DimensionMechanochemical condensation yield
Target Compound Data74% yield
Comparator Or Baseline3,4-Dimethoxybenzaldehyde (96% yield)
Quantified Difference22% lower yield for the 2,3-isomer under identical conditions
ConditionsSolvent-free ball mill condensation with 5'-fluoro-2'-hydroxyacetophenone and KOH

Demonstrates that green chemistry or solvent-free scale-up routes using the 2,3-isomer will require optimized milling parameters or stronger catalysts compared to standard isomers.

Stereocontrolled API Synthesis

Due to its ability to induce high cis-selectivity in Wittig olefinations, 2,3-dimethoxybenzaldehyde is the optimal precursor for the synthesis of specific stilbene-based pharmaceuticals, such as combretastatin analogs, where stereochemical purity is critical for biological activity [1].

Complex Fused-Ring Scaffold Manufacturing

In process chemistry targeting tricyclic hexahydro-2H-benzocycloheptafurans or similar complex architectures, the 2,3-isomer is preferred over the 3,4-isomer because it ultimately delivers significantly higher yields (up to 87%) in TiCl4-mediated tandem condensations, despite requiring longer batch processing times [2].

Regiospecific Halogenated Intermediates

When downstream applications require specific 5-bromo substitution patterns on a dimethoxy backbone, 2,3-dimethoxybenzaldehyde is the necessary starting material. However, industrial buyers must pair it with NBS rather than Br2 to avoid the severe yield degradation (dropping to 5%) seen with harsher reagents [3].

Mechanochemical Chalcone Production

For green, solvent-free synthesis of specialized 2'-hydroxychalcones used in antimicrobial research, 2,3-dimethoxybenzaldehyde serves as a viable precursor, though process engineers must account for its steric hindrance by anticipating lower baseline yields (~74%) and adjusting milling times accordingly [4].

Physical Description

Off-white or yellow moist crystalline powder; [Alfa Aesar MSDS]

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

166.062994177 Da

Monoisotopic Mass

166.062994177 Da

Heavy Atom Count

12

UNII

8ALP3SY00L

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

86-51-1

Wikipedia

2,3-dimethoxybenzaldehyde

Dates

Last modified: 08-15-2023

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